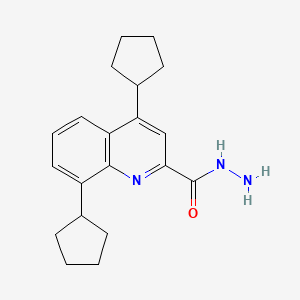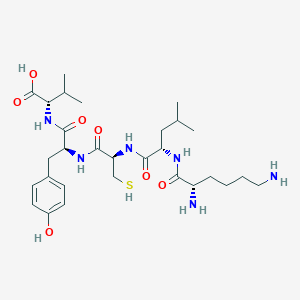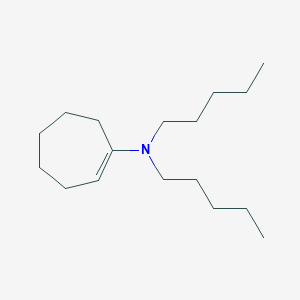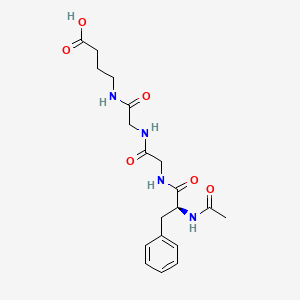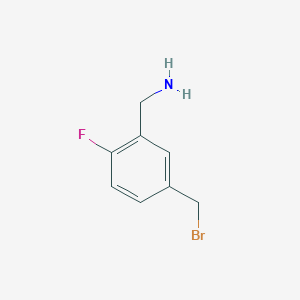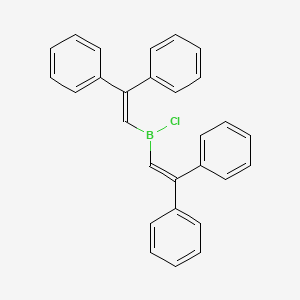![molecular formula C4H12N2O2 B14230666 [(2-Aminoethyl)azanediyl]dimethanol CAS No. 623173-08-0](/img/structure/B14230666.png)
[(2-Aminoethyl)azanediyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a liquid at room temperature and is highly soluble in water . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(2-Aminoethyl)azanediyl]dimethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . The general reaction is as follows:
Ethylenediamine+Ethylene oxide→N,N-Bis(2-hydroxyethyl)ethylenediamine
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Aminoethyl)azanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
[(2-Aminoethyl)azanediyl]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(2-Aminoethyl)azanediyl]dimethanol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethanolamine: Similar in structure but with different functional groups.
Ethylenediamine: The parent compound used in the synthesis of [(2-Aminoethyl)azanediyl]dimethanol.
Triethanolamine: Another related compound with three hydroxyl groups.
Uniqueness
This compound is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and ability to form hydrogen bonds make it particularly useful in biochemical and industrial contexts .
Propriétés
Numéro CAS |
623173-08-0 |
|---|---|
Formule moléculaire |
C4H12N2O2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
[2-aminoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-6(3-7)4-8/h7-8H,1-5H2 |
Clé InChI |
OWRRVTILKGFXRZ-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CO)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


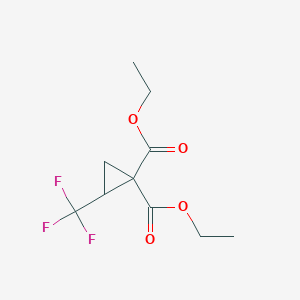
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
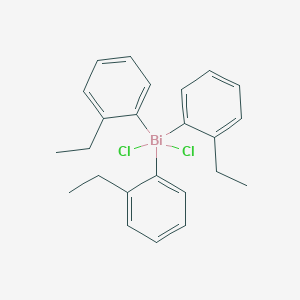
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
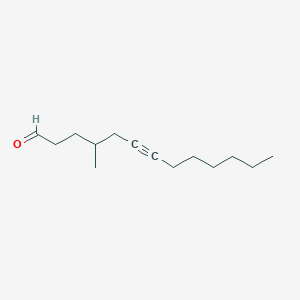
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
